molecular formula C11H13NO2 B13084905 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Katalognummer: B13084905
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: QVSBEEGPPGCJGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzoxazepinones. This compound is characterized by a fused benzene and oxazepine ring system, with two methyl groups at positions 7 and 8. Benzoxazepinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets. For example, as an aldosterone synthase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of precursors to aldosterone. This inhibition can lead to reduced levels of aldosterone, which is beneficial in conditions like heart failure and kidney disease . The compound may also interact with other enzymes and receptors, modulating various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the methyl groups at positions 7 and 8.

    7,8-Dimethyl-3,4-dihydrobenzo[e][1,4]oxazepin-5(2H)-one: Has a different ring fusion pattern.

    7,8-Dimethyl-3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-one: Another isomer with a different ring fusion pattern.

Uniqueness

The presence of the methyl groups at positions 7 and 8 in 7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one contributes to its unique chemical and biological properties. These methyl groups can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

7,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one

InChI

InChI=1S/C11H13NO2/c1-7-5-9-10(6-8(7)2)14-4-3-12-11(9)13/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI-Schlüssel

QVSBEEGPPGCJGR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)OCCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.